molecular formula C21H46Si B14215762 Silane, dodecyltris(1-methylethyl)- CAS No. 543717-21-1

Silane, dodecyltris(1-methylethyl)-

Cat. No.: B14215762
CAS No.: 543717-21-1
M. Wt: 326.7 g/mol
InChI Key: TUISKHLQRZDRDH-UHFFFAOYSA-N
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Description

Silane, dodecyltris(1-methylethyl)-, is a branched organosilicon compound characterized by a central silicon atom bonded to one dodecyl (C₁₂H₂₅) group and three isopropyl (1-methylethyl, C₃H₇) groups. This structure combines a long hydrophobic alkyl chain with bulky substituents, imparting unique physicochemical properties such as high thermal stability, low surface energy, and resistance to oxidation.

The dodecyl chain enhances hydrophobicity, making the compound suitable for water-repellent coatings or additives in polymers. The isopropyl groups likely contribute to steric hindrance, reducing reactivity and improving stability under harsh conditions. Such properties align with broader silane applications, including concrete impregnation for corrosion resistance .

Properties

CAS No.

543717-21-1

Molecular Formula

C21H46Si

Molecular Weight

326.7 g/mol

IUPAC Name

dodecyl-tri(propan-2-yl)silane

InChI

InChI=1S/C21H46Si/c1-8-9-10-11-12-13-14-15-16-17-18-22(19(2)3,20(4)5)21(6)7/h19-21H,8-18H2,1-7H3

InChI Key

TUISKHLQRZDRDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, dodecyltris(1-methylethyl)- typically involves the reaction of dodecyltrichlorosilane with isopropylmagnesium chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction can be represented as follows:

C12H25SiCl3+3(CH3  \text{C}_{12}\text{H}_{25}\text{SiCl}_3 + 3 \text{(CH}_3\ C12​H25​SiCl3​+3(CH3​ 

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Diversity :

  • The target silane’s dodecyl/isopropyl combination prioritizes hydrophobicity and steric protection, contrasting with the brominated or iodinated heterocycles in and , which introduce electronic asymmetry and halogen-mediated reactivity .
  • Dodecyl methacrylate () lacks silicon but shares the dodecyl chain, emphasizing its role in polymer flexibility rather than surface modification .

Molecular Weight and Solubility: The target compound’s lower molecular weight (~282.6 g/mol) compared to halogenated analogs (431–472 g/mol) suggests better solubility in nonpolar solvents, advantageous for coating applications.

Thermal and Chemical Stability :

  • Tris(1-methylethyl) groups in all silanes enhance stability, but the absence of halogens or heteroatoms in the target compound reduces susceptibility to nucleophilic attack, making it more durable in acidic/alkaline environments than bromo- or iodo-derivatives .

Application-Specific Behavior: Unlike dodecyl dimethylamine (a surfactant), the target silane’s silicon backbone and non-ionic structure make it less water-soluble but more effective in moisture-resistant coatings . Halogenated silanes (–6) are tailored for specialized roles (e.g., optoelectronics) due to their conjugated systems and halogen bonding, whereas the target compound’s simplicity suits bulk material modification .

Research Findings and Implications

  • Concrete Protection : Silane impregnation () relies on small, penetrating molecules like methylethyl-substituted silanes. The target compound’s dodecyl chain may limit capillary penetration compared to smaller silanes (e.g., tetraethyl orthosilicate) but improve long-term hydrophobicity .
  • Synthetic Pathways : The prevalence of tris(1-methylethyl) groups in specialized silanes (–6) suggests that the target compound could be synthesized via analogous alkylation or Grignard reactions, though scalability may depend on dodecyl availability .

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